
1,3-Diphenyl-2,3-epoxy-1-propanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-Diphenyl-2,3-epoxy-1-propanone has been achieved through different methodologies. One efficient route involves the reaction of benzaldehyde and 2-bromoacetophenone under the presence of ethanol and bromine, facilitating a rapid and economical synthesis process. This method highlights the compound's synthesis via a trans configuration, indicating a rigid 3-membered ring structure at approximately a 90-degree dihedral angle (Ovonramwen, 2021). Another approach utilizes ultrasound irradiation to synthesize 2,3-epoxyl-1,3-diaryl-1-propanone directly from acetophenones and aromatic aldehydes, offering advantages such as mild conditions and shorter reaction times without the need for toxic solvents (Ji-tai Li et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various analytical techniques. Studies involving crystal structure analysis reveal insights into the compound's configuration and the spatial arrangement of its atoms. For instance, crystallographic studies have demonstrated dimorphism in its structure, presenting different crystalline forms depending on the solvent used for crystallization (Stomberg, Li, & Lundquist, 1994).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its reactivity and utility as a synthetic intermediate. Its reactions include transformations into pyrazoles and other heterocyclic compounds with significant yields, illustrating its potential in the synthesis of biologically active molecules and synthetic fibers (Ovonramwen, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,3-Diphenyl-2,3-epoxy-1-propanone has been utilized in various synthetic chemical processes. A study demonstrated its synthesis from benzaldehyde and 2-bromoacetophenone, highlighting its potential in economical chemical production. This compound served as a precursor for synthesizing 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, which shows promise for unique biological activities and the synthesis of synthetic fibers (O. B. Ovonramwen, 2021). Another study detailed the preparation of trans-1,3-Diphenyl-2,3-epoxy-1-propanones and their conversion into diastereomeric Chlorohydrins, which are significant in understanding chemical structures and reactions (L. Reichel & A. Neubauer, 1975).
Synthesis of Pyrazoles and Graphene Nanostructures
The compound has been employed in the synthesis of 5-aryl-1,3-diphenylpyrazole, using ultrasound irradiation, which offers advantages like operational simplicity and higher yield (Ji-tai Li et al., 2010). Additionally, its long-chain alkylated derivatives have been used in the synthesis of graphene nanostructures, such as nanoribbons and quantum dots (Y. Ten et al., 2020).
Medicinal Chemistry and Biochemistry
In medicinal chemistry, it has been explored as an intermediate in the inhibition of soluble epoxide hydrolases, which is crucial for understanding the mechanism of enzyme inhibition (C. Morisseau et al., 1998). Also, its derivatives have shown inhibitory activity against DNA repair proteins, particularly in the context of cancer research (R. Negi et al., 2022).
Advanced Chemical Synthesis Techniques
The compound has been used in advanced chemical synthesis techniques like laser-photolysis, where its photodecomposition in a micelle was examined (H. Hayashi et al., 1980). Moreover, it has been a key component in the study of electron-transfer reactions of aromatic epoxy ketones, providing insights into selective conversion to beta-diketones and beta-hydroxy ketones (E. Hasegawa et al., 1997).
Wirkmechanismus
Target of Action
It’s known that oxirane compounds can react with a variety of biological targets, including proteins and dna, due to their electrophilic nature .
Mode of Action
Oxiranes are known to be reactive molecules that can undergo ring-opening reactions under both acidic and basic conditions . This reactivity might play a role in its interaction with biological targets.
Biochemical Pathways
It’s known that oxiranes can participate in various biochemical reactions due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (22426) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given the reactivity of oxiranes, it’s possible that the compound could cause modifications to cellular proteins and dna .
Action Environment
Factors such as ph and temperature could potentially affect the reactivity of the oxirane ring and thus the compound’s biological activity .
Zukünftige Richtungen
Research on this compound continues, exploring its applications in materials science, organic synthesis, and photochemistry. Investigating novel reactions and optimizing its use as a cross-linking agent or photoinitiator could lead to exciting developments .
: Sigma-Aldrich: 1,3-DIPHENYL-2,3-EPOXY-1-PROPANONE : NIST Chemistry WebBook: this compound
Biochemische Analyse
Biochemical Properties
1,3-Diphenyl-2,3-epoxy-1-propanone plays a significant role in biochemical reactions due to its reactive epoxide group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction with COX-2 is crucial as it can lead to the development of anti-inflammatory drugs. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in the inflammatory response by inhibiting COX-2 activity . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For instance, the inhibition of COX-2 by this compound involves the formation of a covalent bond with the enzyme’s active site . This interaction prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory properties, by inhibiting COX-2 . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . The interaction with these enzymes can also influence the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of this compound can influence its biochemical properties and the nature of its interactions with biomolecules.
Eigenschaften
IUPAC Name |
phenyl-(3-phenyloxiran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMJZQVDNZRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968993 | |
| Record name | Chalcone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5411-12-1, 7570-86-7 | |
| Record name | Chalcone epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcone epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5411-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl (3-phenyloxiranyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of chalcone oxide?
A1: Chalcone oxide has a molecular formula of C15H12O2 and a molecular weight of 232.27 g/mol.
Q2: What spectroscopic data is available for chalcone oxide?
A2: Researchers commonly use techniques like FTIR, 1H NMR, 13C NMR, DEPT 135, and MS to characterize chalcone oxide. [] These techniques provide information about functional groups, molecular structure, and fragmentation patterns.
Q3: What is the significance of the trans configuration in chalcone oxide?
A3: The trans configuration in chalcone oxide, as indicated by the zero vicinal diaxial coupling constant, is significant because it confirms the molecule exists in a rigid 3-membered ring with a dihedral angle of ~90°. [] This rigidity can influence its interactions with other molecules.
Q4: How does chalcone oxide interact with soluble epoxide hydrolase (sEH)?
A4: Chalcone oxide acts as a potent and selective inhibitor of sEH. [] Studies suggest it forms a covalent bond with the enzyme, inhibiting its activity. This interaction is of particular interest due to the role of sEH in various physiological processes. [, ]
Q5: What structural features of chalcone oxide contribute to its sEH inhibitory activity?
A5: The α,β-epoxyketone moiety of chalcone oxide is crucial for its potent inhibition of sEH. Replacing the carbonyl group with a methylidene group significantly reduces inhibitory potency. Additionally, a 2'-hydroxyl group also diminishes inhibition, suggesting its role in binding to the enzyme's active site. []
Q6: How does the substitution pattern on the chalcone oxide affect its inhibitory potency against sEH?
A6: Studies show that electronic effects, particularly those influencing the ketone functionality and the para-substitution of the phenyl group attached to the epoxy C1, significantly impact inhibitory potency. Interestingly, these effects are reversed for the inhibitory potency of glycidol derivatives. []
Q7: What role does tyrosine play in the activity of epoxide hydrolases on chalcone oxide?
A7: Research suggests that tyrosine residues, specifically Tyr465 and Tyr381 in murine soluble EH, are crucial for the enzyme's catalytic activity on substrates like chalcone oxide. These tyrosines are thought to act as acid catalysts, activating the epoxide ring for hydrolysis. []
Q8: What are some applications of chalcone oxide in organic synthesis?
A8: Chalcone oxide is a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, including imidazolidine-2,4-diones, 2-thioxoimidazolidin-4-ones, and pyrazol-4-ols. [, , ] It also serves as a starting material for synthesizing polyhydroxydihydroflavonols through a multi-step process involving oxidation and acid-catalyzed deprotection. []
Q9: How is chalcone oxide utilized in the synthesis of 1,2,3-triazole derivatives?
A9: Chalcone oxide serves as a key intermediate in the synthesis of N-2-aryl-substituted-1,2,3-triazoles. This synthesis involves a three-component domino reaction catalyzed by copper, starting with o-bromoacetophenones, aldehydes, and sodium azide. [] It is also used in a one-pot, three-component approach using azide-chalcone oxidative cycloaddition followed by post-triazole arylation. [, ]
Q10: How can chalcone oxide contribute to drug discovery efforts?
A10: Given its potent inhibition of sEH, chalcone oxide and its derivatives show promise in drug discovery, particularly for conditions where sEH activity is implicated. Research suggests potential applications in developing new anticancer agents and anti-amoebic drugs. [, ]
Q11: What are the environmental implications of using chalcone oxide?
A11: Currently, limited information exists regarding the environmental impact and degradation of chalcone oxide. Research is needed to assess its ecotoxicological effects and develop strategies for responsible use and disposal. []
Q12: What are some unexplored areas of chalcone oxide research?
A12: While research on chalcone oxide has provided valuable insights, several areas remain underexplored. These include:
Q13: What are the potential benefits of developing targeted drug delivery systems for chalcone oxide derivatives?
A13: Targeted drug delivery systems for chalcone oxide derivatives could offer several benefits, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





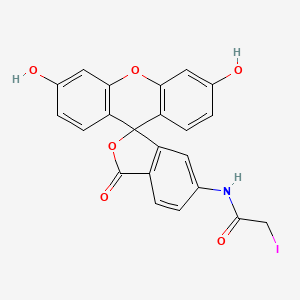

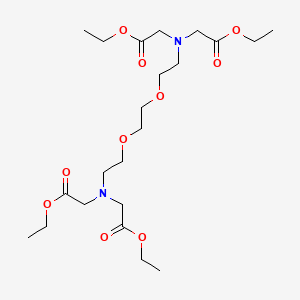


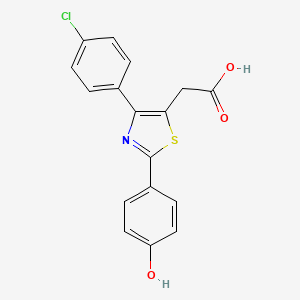
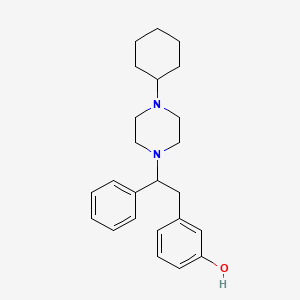
![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)

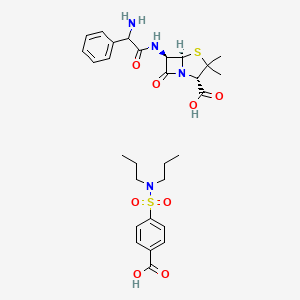
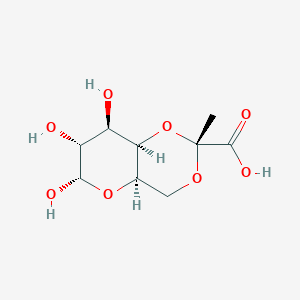
![7H-furo[3,2-g][1]benzopyran-7-one, 4-[3-(diethylamino)propoxy]-](/img/structure/B1216990.png)